methyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
Methyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate: is a chemical compound with the molecular formula C12H18O3. It is a derivative of bicyclo[2.2.1]heptane, featuring a methyl group at the 4, 7, and 7 positions, and a carboxylate ester group at the 1 position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with bicyclo[2.2.1]heptane as the core structure.
Functionalization: alkylation reactions using suitable methylating agents such as methyl iodide.
Oxidation: The formation of the 3-oxo group involves an oxidation reaction , often using oxidizing agents like chromium trioxide or peracetic acid .
Esterification: The final step involves converting the carboxylic acid group to its methyl ester form using methanol in the presence of an acid catalyst.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, ensuring efficient and cost-effective processes. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can be performed to reduce the 3-oxo group to a hydroxyl group.
Substitution: Substitution reactions at the methyl groups can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, peracetic acid, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Methyl iodide, dimethyl sulfate, or other alkylating agents.
Major Products Formed:
Oxidation Products: Higher oxidation states of the compound, potentially forming carboxylic acids or ketones.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Various alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.
Mechanism of Action
The exact mechanism by which methyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The detailed mechanism would require further investigation and context-specific studies.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane core but differ in their substituents and functional groups.
Other bicyclic esters: Compounds with similar bicyclic structures and ester functionalities.
Uniqueness: The presence of the 3-oxo group and the specific arrangement of methyl groups at the 4, 7, and 7 positions make this compound distinct from its analogs
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Properties
IUPAC Name |
methyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10(2)11(3)5-6-12(10,7-8(11)13)9(14)15-4/h5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGAXTLRYKZARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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